molecular formula C8H13ClN2 B11913154 2,6-Dimethylphenylhydrazinehydrochloride

2,6-Dimethylphenylhydrazinehydrochloride

Cat. No.: B11913154
M. Wt: 172.65 g/mol
InChI Key: GQKQMDUOOZVZFD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylhydrazinehydrochloride is a chemical compound with the molecular formula C8H13ClN2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenylhydrazinehydrochloride typically involves the reaction of 2,6-dimethylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenylhydrazinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylphenylhydrazinehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential antihypertensive activity.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenylhydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form hydrazone derivatives with carbonyl compounds, which can further undergo various chemical transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrazone derivatives makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

(2,6-dimethylphenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H

InChI Key

GQKQMDUOOZVZFD-UHFFFAOYSA-N

Canonical SMILES

[H+].CC1=C(C(=CC=C1)C)NN.[Cl-]

Origin of Product

United States

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